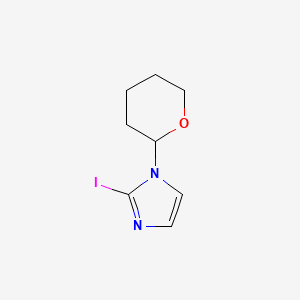

2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

Description

2-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole is a halogenated imidazole derivative with a tetrahydropyran (THP) protecting group at the N1 position. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and heterocyclic chemistry. The THP group enhances stability under basic conditions while allowing deprotection under acidic conditions, making it useful in multi-step syntheses .

Properties

IUPAC Name |

2-iodo-1-(oxan-2-yl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O/c9-8-10-4-5-11(8)7-3-1-2-6-12-7/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFGOSIGMHYERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=CN=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670575 | |

| Record name | 2-Iodo-1-(oxan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047626-77-6 | |

| Record name | 2-Iodo-1-(oxan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole typically involves the iodination of 1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: The iodine atom on the imidazole ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazole ring, to form imidazole N-oxides.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrogenated imidazole derivative.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products:

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Oxidation: Imidazole N-oxides.

Reduction: Hydrogenated imidazole derivatives.

Scientific Research Applications

2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, making it a potent bioactive compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole

- CAS No.: 1065483-60-4 .

- Molecular Formula : C₈H₁₁BrN₂O.

- Molecular Weight : 231.10 g/mol.

- Key Differences : Bromine substitution reduces electrophilicity compared to iodine, impacting reactivity in cross-coupling reactions. Similar THP protection enables comparable stability.

2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole

- CAS No.: 1029684-35-2 .

- Molecular Formula : C₈H₁₁ClN₂O.

- Molecular Weight : 186.64 g/mol.

- Key Differences : Chlorine’s lower atomic radius and electronegativity result in slower reaction kinetics in substitution reactions compared to iodine derivatives.

Unsubstituted Base Compound: 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole

- CAS No.: 161014-15-9 .

- Molecular Formula : C₈H₁₂N₂O.

- Molecular Weight : 152.19 g/mol.

- Role : Serves as the precursor for halogenated derivatives. Lacks electrophilic halogen, limiting its utility in coupling reactions but useful as a protected imidazole scaffold.

Functional Group Variations

1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

- CAS No.: 1029684-37-4 .

- Molecular Formula : C₁₄H₂₃BN₂O₃.

- Molecular Weight : 278.16 g/mol.

- Key Differences : Incorporates a boronate ester group, enabling Suzuki-Miyaura cross-coupling reactions. The THP group ensures stability during synthesis.

Structural Analogs with Heterocyclic Modifications

4-(Tetrahydro-2H-pyran-4-ylmethyl)-1H-imidazole

- CAS No.: 869842-14-8 .

- Molecular Formula : C₉H₁₄N₂O.

- Molecular Weight : 166.22 g/mol.

- Key Differences : The THP group is attached via a methylene linker, altering steric and electronic properties compared to direct N-substitution.

Reactivity Trends

- Electrophilicity : Iodo > Bromo > Chloro, influencing cross-coupling efficiency (e.g., Stille, Heck reactions).

- Stability: THP protection enhances stability against nucleophilic attack but is labile under acidic conditions (e.g., HCl in methanol) .

Data Tables

Table 1: Physical Properties of Key Compounds

Table 2: Reactivity Comparison

| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Cross-Coupling |

|---|---|---|

| I | ~50 | High |

| Br | ~70 | Moderate |

| Cl | ~85 | Low |

Biological Activity

2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole, a compound with the molecular formula and a molecular weight of approximately 278.09 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is classified under imidazole derivatives and is characterized by the presence of an iodine atom and a tetrahydropyran moiety. Its structural formula and identifiers are as follows:

| Property | Value |

|---|---|

| CAS Number | 1047626-77-6 |

| Molecular Formula | C8H11IN2O |

| Molecular Weight | 278.093 g/mol |

| IUPAC Name | 2-iodo-1-(oxan-2-yl)imidazole |

| PubChem CID | 45588154 |

Anticancer Properties

Recent studies have indicated that imidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through different mechanisms:

- Inhibition of Kinases : Research has demonstrated that imidazole derivatives can inhibit kinases involved in cancer progression. For example, a study highlighted that certain triazolyl derivatives achieved a decrease in phosphorylated JNK levels by 65–80% in treated U2OS cells .

- Cytotoxicity : In vitro studies have reported IC50 values indicating cytotoxic effects against several cancer cell lines. While specific data for this compound is limited, related compounds have shown promising results with IC50 values ranging from low nanomolar to micromolar concentrations against various tumors .

The mechanism by which this compound exerts its biological effects may involve:

- Covalent Binding : Similar compounds have demonstrated the ability to form covalent bonds with target proteins, leading to irreversible inhibition of their activity.

- Cell Cycle Arrest : Some imidazole derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis.

Safety and Toxicology

The safety profile of this compound indicates potential irritant effects. Hazard statements include causes of skin irritation and serious eye irritation . Further toxicological assessments are necessary to establish comprehensive safety data.

Study on Derivatives

A comparative study involving various imidazole derivatives showed that modifications at specific positions could enhance biological activity. The study revealed that certain substitutions led to improved potency against cancer cell lines while maintaining acceptable safety profiles .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Future research should focus on animal models to evaluate the compound's efficacy and safety in a physiological context.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, and how are intermediates characterized?

- Methodology : The synthesis typically involves introducing the tetrahydro-2H-pyran-2-yl (THP) group as a protective moiety to stabilize the imidazole ring during iodination. A common approach includes:

- Step 1 : Protection of the imidazole nitrogen using THP under acidic conditions (e.g., HCl in THF) .

- Step 2 : Regioselective iodination at the 2-position using iodine sources (e.g., NIS or I₂) in the presence of palladium/copper catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) .

- Characterization : Confirmation of intermediates via -NMR, -NMR, IR spectroscopy, and elemental analysis (e.g., discrepancies ≤0.4% between calculated and observed values) .

Q. How does the THP group influence the stability and reactivity of the imidazole core?

- Methodology : The THP group acts as a steric and electronic protector, preventing undesired side reactions (e.g., ring decomposition or cross-coupling at unprotected positions). Stability studies under varying pH and temperature (e.g., 25–80°C) show that the THP group remains intact in neutral/weakly acidic conditions but hydrolyzes under strong acids (e.g., HCl in MeOH) .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

- Key Techniques :

- NMR : -NMR identifies proton environments (e.g., THP’s anomeric proton at δ 4.8–5.2 ppm; imidazole protons at δ 7.2–7.8 ppm).

- IR : Peaks at 1600–1650 cm⁻¹ confirm C=N stretching in the imidazole ring .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed?

- Methodology : Regioselective iodination at the 2-position is achieved using:

- Catalytic Systems : Pd/Cu-mediated cross-coupling (e.g., yields ~73% with Pd(PPh₃)₂Cl₂/CuI in NEt₃) .

- Substrate Design : Pre-protection of competing reactive sites (e.g., THP at N1) to direct iodination to C2 .

- Data Contradiction : Some studies report lower yields (~50%) with alternative catalysts (e.g., Pd(OAc)₂), highlighting the need for optimized ligand systems .

Q. What catalytic systems are most effective for functionalizing this compound in cross-coupling reactions?

- Methodology : The iodine atom at C2 enables Suzuki-Miyaura or Sonogashira couplings. Optimal systems include:

- Suzuki : Pd(dba)₂/XPhos with arylboronic acids (yields >80%) .

- Sonogashira : PdCl₂(PPh₃)₂/CuI with terminal alkynes (e.g., propiolic acid derivatives) .

- Limitation : Steric hindrance from the THP group may reduce reactivity with bulky coupling partners .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies show:

- Light Sensitivity : Decomposition occurs under UV light (λ = 254 nm) within 48 hours.

- Thermal Stability : Stable at ≤4°C in inert atmospheres (Ar/N₂) for >6 months .

- Mitigation : Use amber vials and desiccants (e.g., silica gel) for long-term storage .

Q. What are the implications of structural analogs (e.g., 2-Bromo derivatives) in comparative reactivity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.